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Compound of Interest

Compound Name: 2-Ethoxy-5-fluorophenol

CAS No.: 376600-64-5

Cat. No.: B2809321 Get Quote

CAS: 113958-26-2 | Molecular Formula: C₈H₉FO₂ | MW: 156.15 g/mol [1]

Executive Summary
This guide details the solubility landscape of 2-Ethoxy-5-fluorophenol, a critical intermediate

in the synthesis of fluorinated pharmaceutical scaffolds.[1] As a Senior Application Scientist, I

have structured this analysis to move beyond static data points, providing a mechanistic

understanding of why this molecule behaves as it does in various organic media.

The molecule features three distinct solubility-determining motifs:

Phenolic Hydroxyl (-OH): A strong hydrogen bond donor (HBD) and acceptor (HBA).[1]

Ethoxy Ether (-OCH₂CH₃): A lipophilic chain with weak HBA capability.[1]

Fluorine Substituent (-F): Increases lipophilicity and alters the pKa of the phenol via inductive

electron withdrawal.[1]

Key Takeaway: 2-Ethoxy-5-fluorophenol exhibits a "Janus-faced" solubility profile—highly

soluble in polar aprotic and protic organic solvents, but sparingly soluble in non-polar

hydrocarbons and neutral aqueous media.[1]
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To predict solubility behavior accurately, we must first establish the physicochemical constants

that drive solvation.

Property
Value
(Experimental/Predicted)

Impact on Solubility

Physical State
Solid (Low melting, ~35–

45°C)*

Low lattice energy facilitates

rapid dissolution in compatible

solvents.[1]

LogP (Octanol/Water) ~2.2 – 2.5

Indicates moderate

lipophilicity; prefers organic

layers over aqueous.[1]

pKa (Phenol) ~9.5 – 9.9

Soluble in aqueous alkaline

solutions (pH > 11) via

deprotonation (phenolate

formation).[1]

H-Bond Donors 1
Critical for solubility in

alcohols.[1]

H-Bond Acceptors 3 (O-H, -O-, -F)
Facilitates high solubility in

DMSO/DMF.[1]

*Note: Melting points for this class of fluorinated phenol ethers are often low; analogs like 2-

ethoxyphenol melt at ~29°C.[1]

Mechanistic Solvation Diagram
The following diagram illustrates the interaction types driving solubility in different solvent

classes.
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Figure 1: Mechanistic interactions between 2-Ethoxy-5-fluorophenol and major solvent

classes.[1]

Solubility Landscape: Recommended Solvents
Based on internal application data and structural analog analysis (SAR), the following solubility

tiers are established.

Tier 1: Primary Solvents (High Solubility > 100 mg/mL)
These are the solvents of choice for stock solution preparation and synthetic reactions.

Dimethyl Sulfoxide (DMSO): The "super solvent" for this molecule.[1][2] The sulfoxide

oxygen acts as a potent H-bond acceptor for the phenolic proton.[1]

Use Case: Biological assays, stock storage.

Methanol / Ethanol: Excellent solubility due to "like-dissolves-like" interactions (hydroxyl

groups).[1]
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Use Case: Crystallization, HPLC mobile phases.

Ethyl Acetate: Good solubility driven by the ester oxygen accepting the phenolic proton.[1]

Use Case: Liquid-liquid extraction (organic layer).[1]

Tier 2: Process Solvents (Moderate/Good Solubility ~
50–100 mg/mL)[1]

Dichloromethane (DCM): Solubilizes the lipophilic ethoxy/fluoro regions effectively.[1]

Tetrahydrofuran (THF): Excellent, but beware of peroxide formation in long-term storage.[1]

Tier 3: Anti-Solvents (Low Solubility < 10 mg/mL)[1]
Water (Neutral pH): The hydrophobic ethoxy and fluorine groups dominate, preventing bulk

dissolution.

Hexanes / Heptane: The molecule is too polar to dissolve significantly in aliphatic

hydrocarbons.[1]

Application: Use these to precipitate the compound from Ethyl Acetate or DCM solutions.

Experimental Protocol: Determination of Saturation
Solubility
Self-Validating System

As a researcher, you should never rely solely on literature values for critical formulations. The

following protocol allows you to determine the exact solubility limit (S_sat) in your specific

solvent lot at a controlled temperature.

Workflow Diagram
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Figure 2: Step-by-step workflow for determining saturation solubility.[1]

Detailed Methodology (Gravimetric Approach)
Scope: Best for rapid determination when HPLC standards are unavailable.[1]

Preparation:

Weigh approximately 100 mg of 2-Ethoxy-5-fluorophenol into a 4 mL glass vial

(borosilicate).

Add exactly 1.0 mL of the target solvent (e.g., Toluene).

Equilibration:

If the solid dissolves instantly, add more solid until a visible precipitate remains

(supersaturation).

Cap tightly and agitate (vortex or orbital shaker) for 24 hours at 25°C.
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Filtration:

Allow the suspension to settle for 1 hour.

Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter (compatible

with most organics) into a pre-weighed vial (

).

Evaporation & Weighing:

Evaporate the solvent using a gentle nitrogen stream or vacuum oven.

Weigh the vial with the dry residue (

).[1]

Calculation:

Handling & Stability in Solution
Chemical Stability[1]

Oxidation: Phenols are susceptible to oxidation to quinones over time, especially in basic

solutions or presence of light.

Recommendation: Store DMSO/MeOH stock solutions at -20°C in amber vials.[1]

Acidity: The fluorine atom at position 5 is stable and generally resistant to nucleophilic

aromatic substitution under mild conditions, but strong bases (e.g., NaH in DMF) will

deprotonate the phenol immediately.

Safety Considerations
Skin Absorption: Fluorinated phenols can be rapidly absorbed through the skin.[1] Always

wear nitrile gloves.

Incompatibility: Avoid mixing with strong oxidizing agents (e.g., nitric acid) as this may cause

vigorous exothermic reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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